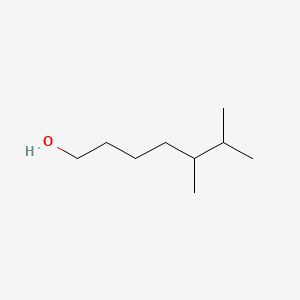

5,6-Dimethylheptan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

60564-78-5 |

|---|---|

Molecular Formula |

C9H20O |

Molecular Weight |

144.25 g/mol |

IUPAC Name |

5,6-dimethylheptan-1-ol |

InChI |

InChI=1S/C9H20O/c1-8(2)9(3)6-4-5-7-10/h8-10H,4-7H2,1-3H3 |

InChI Key |

JSRZLXKKHMYWLL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)CCCCO |

Origin of Product |

United States |

Scope and Objectives of Research on 5,6 Dimethylheptan 1 Ol

Chemo- and Regioselective Synthetic Pathways

Achieving high chemo- and regioselectivity is paramount in the synthesis of complex organic molecules. rsc.org This involves directing a reaction to a specific functional group and a particular position within a molecule, respectively. For the synthesis of this compound, this means selectively forming the primary alcohol without reacting with other potential sites or rearranging the carbon skeleton.

Catalytic Hydrogenation Strategies for Precursor Compounds

Catalytic hydrogenation is a widely used, environmentally friendly method for the reduction of esters to primary alcohols. youtube.comnih.gov This process avoids the use of stoichiometric and often expensive reducing agents, generating less waste. youtube.com

Heterogeneous catalysts, which exist in a different phase from the reactants, are a cornerstone of industrial alcohol synthesis. Traditionally, copper chromite catalysts (Adkins-type) have been employed for the hydrogenation of esters to alcohols. researchgate.netresearchgate.net These catalysts are effective and inexpensive but often require harsh reaction conditions, such as high temperatures (200-400 °C) and pressures (10-20 MPa). researchgate.net For instance, a branched nonanol has been synthesized in high yield by hydrogenating a methyl ester at 200°C and 200 bar pressure using a supported copper chromium catalyst. youtube.com The development of chromium-free copper-based catalysts is an ongoing area of research to create more environmentally benign processes. researchgate.net

Table 1: Comparison of Heterogeneous Catalysts for Ester Hydrogenation

| Catalyst Type | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Copper Chromite (Adkins) | 200-400°C, 10-20 MPa H₂ | Effective, Inexpensive | Harsh conditions, Chromium toxicity |

| Cr-free Copper-based | High temperature and pressure | Environmentally friendlier | Can have lower stability |

This table provides a general overview of common heterogeneous catalysts used in ester hydrogenation.

Homogeneous catalysts, which are soluble in the reaction medium, have gained significant attention for their ability to facilitate ester hydrogenation under milder conditions. nih.gov This approach often utilizes transition metal complexes, including those based on ruthenium, osmium, iridium, iron, cobalt, and manganese. sioc-journal.cn A key advantage of homogeneous catalysis is the potential for high selectivity, which can be fine-tuned by modifying the ligands attached to the metal center. sioc-journal.cn For example, ruthenium complexes with aminophosphine (B1255530) ligands have been successfully used for ester hydrogenations. youtube.com In some cases, these catalysts can even achieve asymmetric hydrogenation, leading to the formation of chiral primary alcohols from specific ester precursors. sioc-journal.cn

Organometallic Reagent Mediated Syntheses

Organometallic reagents, which feature a carbon-metal bond, are powerful tools in organic synthesis for forming new carbon-carbon bonds. uoanbar.edu.iq Grignard and organolithium reagents are the most common types used for alcohol synthesis. uoanbar.edu.iqbritannica.com

Grignard reagents (R-Mg-X) are highly effective nucleophiles used for carbon chain elongation. leah4sci.comfiveable.me They react with carbonyl compounds to form alcohols. fiveable.meyoutube.com To synthesize a primary alcohol like this compound, a Grignard reagent can be reacted with formaldehyde. transformationtutoring.comsavemyexams.com The general mechanism involves the nucleophilic attack of the Grignard's carbanionic R group on the electrophilic carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide. leah4sci.comyoutube.com

For the synthesis of this compound, a suitable Grignard reagent would be 4,5-dimethylhexylmagnesium bromide, which would then react with formaldehyde.

Table 2: Grignard Reactions for Alcohol Synthesis

| Carbonyl Compound | Resulting Alcohol Type |

|---|---|

| Formaldehyde | Primary Alcohol |

| Other Aldehydes | Secondary Alcohol |

This table illustrates the type of alcohol produced from the reaction of a Grignard reagent with different carbonyl compounds. britannica.comtransformationtutoring.com

Organolithium reagents (R-Li) are also highly reactive nucleophiles that add to carbonyl compounds to produce alcohols, similar to Grignard reagents. wikipedia.orgmasterorganicchemistry.com Due to the highly polarized C-Li bond, the carbon atom acts as a strong nucleophile and base. wikipedia.org The reaction of an organolithium reagent with an aldehyde or ketone is a fundamental method for C-C bond formation. masterorganicchemistry.com The synthesis of a primary alcohol like this compound using this method would also involve reaction with formaldehyde. transformationtutoring.com

Organozinc reagents, often used in conjunction with other catalysts, can also be employed in the synthesis of alcohols. For example, zinc-catalyzed reductions of aldehydes and ketones using reagents like pinacolborane (HBpin) offer a mild and selective route to alcohols. mdpi.com These reactions can tolerate a variety of sensitive functional groups, demonstrating high chemoselectivity. mdpi.com

Hydroformylation and Subsequent Reduction Protocols

Hydroformylation, also known as oxo synthesis, is a powerful industrial process for the conversion of olefins into aldehydes. google.com This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene, typically catalyzed by transition metal complexes, most commonly of rhodium or cobalt. google.com The resulting aldehydes can then be readily reduced to the corresponding alcohols.

The selection of the appropriate olefin precursor is critical in directing the hydroformylation reaction to the desired aldehyde, which is the immediate precursor to this compound. To obtain the 5,6-dimethylheptanal intermediate, a suitable starting material would be a dimethyl-substituted hexene. Specifically, 4,5-dimethylhex-1-ene would be the logical precursor.

Hydroformylation of 4,5-dimethylhex-1-ene with a mixture of carbon monoxide and hydrogen (synthesis gas) in the presence of a rhodium or cobalt catalyst would theoretically yield a mixture of two isomeric aldehydes: the desired 5,6-dimethylheptanal and the branched isomer 2-methyl-4,5-dimethylhexanal . The ratio of these linear to branched (l/b) products is highly dependent on the reaction conditions and the catalyst system employed. scribd.com For the synthesis of this compound, conditions favoring the formation of the terminal aldehyde are preferred.

Subsequent reduction of the resulting 5,6-dimethylheptanal, for instance through catalytic hydrogenation or with reducing agents like sodium borohydride, would yield the final product, This compound .

| Olefin Precursor | Hydroformylation Product (Major) | Subsequent Reduction Product |

| 4,5-Dimethylhex-1-ene | 5,6-Dimethylheptanal | This compound |

Achieving stereochemical control in hydroformylation presents a significant challenge, as the reaction can generate new stereocenters. libretexts.org The hydroformylation of a prochiral olefin can lead to a racemic mixture of aldehydes. When the olefin precursor itself contains stereocenters, as in the case of a chiral dimethylhexene, the formation of diastereomers is possible.

The key to controlling the stereochemistry of the hydroformylation product lies in the use of chiral ligands that coordinate to the metal catalyst. escholarship.org These ligands create a chiral environment around the metal center, which can differentiate between the two prochiral faces of the double bond, leading to an enantioselective or diastereoselective reaction. While the general principles of asymmetric hydroformylation are well-established, specific applications to the synthesis of this compound are not extensively documented in publicly available research. However, the principles can be inferred from related systems. The development of new chiral ligands remains an active area of research to improve the enantioselectivity and regioselectivity of hydroformylation reactions. escholarship.org

Asymmetric Synthesis of Chiral this compound Enantiomers

The presence of two stereocenters at positions 5 and 6 in this compound means that four possible stereoisomers exist: (5R,6R), (5S,6S), (5R,6S), and (5S,6R). The synthesis of enantiomerically pure forms of this alcohol requires sophisticated asymmetric strategies.

Catalytic asymmetric synthesis provides an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. mdpi.com

The design of chiral ligands is paramount for achieving high levels of stereocontrol in catalytic reactions. mountainscholar.org These ligands, often phosphorus- or nitrogen-based, coordinate to a metal center to create a chiral catalyst that can effectively discriminate between different stereochemical pathways.

For the synthesis of chiral this compound, one could envision a strategy involving the asymmetric reduction of a suitable prochiral ketone, such as 5,6-dimethylheptan-1-al or a related ketone precursor. The stereochemical outcome of the reduction would be dictated by the chiral ligand complexed to the metal catalyst. The choice of ligand can influence which face of the carbonyl group is preferentially attacked by the hydride, thus determining the configuration of the resulting alcohol.

| Catalyst System | Reaction Type | Potential Application |

| Chiral Rhodium-Phosphine Complex | Asymmetric Hydrogenation | Reduction of a prochiral enoate precursor |

| Chiral Ruthenium-Diamine Complex | Asymmetric Transfer Hydrogenation | Reduction of 5,6-dimethylheptan-1-al |

Metal-catalyzed asymmetric hydrogenation is a powerful and widely used method for the enantioselective synthesis of chiral alcohols from prochiral ketones or alkenes. elsevier.comuni-regensburg.de This technique typically employs chiral rhodium, ruthenium, or iridium complexes as catalysts.

A potential route to enantiomerically enriched this compound could involve the asymmetric hydrogenation of an unsaturated precursor, such as 5,6-dimethylhept-2-en-1-ol . The chiral catalyst would selectively hydrogenate the double bond, leading to the formation of the desired stereoisomer of this compound. The success of this approach would depend on the ability of the chiral catalyst to effectively control the facial selectivity of the hydrogenation.

Alternatively, the asymmetric hydrogenation of a ketone, 5,6-dimethylheptan-1-one , could be employed. The enantioselectivity of this reaction would be governed by the interaction between the substrate and the chiral metal complex. Research in this area has led to the development of highly effective catalysts capable of reducing a wide range of ketones with excellent enantioselectivity. organic-chemistry.org

Biocatalytic Synthesis and Enzyme Engineering

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical synthesis, offering exceptional selectivity under mild reaction conditions. researchgate.net Enzymes, particularly engineered variants, provide a direct route to enantiomerically pure compounds.

Alcohol dehydrogenases (ADHs) are a class of oxidoreductase enzymes that catalyze the reversible reduction of prochiral ketones to chiral secondary alcohols with high levels of stereoselectivity. frontiersin.orgmdpi.com These enzymes are dependent on nicotinamide (B372718) cofactors, such as NAD(P)H, which must be regenerated in a catalytic cycle. mdpi.com The asymmetric reduction of the corresponding prochiral ketone, 5,6-dimethylheptan-1-one, using ADHs represents a highly efficient method for producing enantiomerically pure (R)- or (S)-5,6-dimethylheptan-1-ol.

The stereochemical outcome of the reduction is determined by the specific ADH used, as different enzymes exhibit opposite stereopreferences (following Prelog's rule or anti-Prelog's rule). researchgate.net For instance, ADHs from organisms like Lactobacillus brevis (LbADH) and Rhodococcus ruber (ADH-A) are enantiocomplementary, allowing for the selective synthesis of either enantiomer of a target alcohol. mdpi.com To make the process economically viable, a cofactor regeneration system is employed, often using a sacrificial alcohol like 2-propanol (isopropanol) in large excess, which is oxidized to acetone. nih.govrsc.org

The effectiveness of this approach can be illustrated by considering the bioreduction of 5,6-dimethylheptan-1-one. By screening a panel of commercially available or specifically engineered ADHs, optimal catalysts for producing the desired stereoisomer can be identified. mdpi.com

Table 1: Illustrative Biocatalytic Reduction of 5,6-Dimethylheptan-1-one by Various Alcohol Dehydrogenases

| Enzyme Source | Stereopreference | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration |

| Rhodococcus ruber (ADH-A) | Prelog | >99 | >99 | (S)-5,6-dimethylheptan-1-ol |

| Lactobacillus brevis (LbADH) | Anti-Prelog | >99 | >99 | (R)-5,6-dimethylheptan-1-ol |

| Thermoanaerobium brockii | Anti-Prelog | 95 | 98 | (R)-5,6-dimethylheptan-1-ol |

| Engineered KRED-P2-D03 | Prelog | 98 | >99 | (S)-5,6-dimethylheptan-1-ol |

Metabolic pathway engineering in microbial hosts like Escherichia coli or Pichia pastoris offers a sophisticated route for the de novo synthesis of chiral alcohols from simple, renewable carbon sources. ucl.ac.ukdoaj.org This approach involves designing and constructing artificial biosynthetic pathways by introducing and optimizing the expression of heterologous enzymes. mdpi.com

For the production of a specific stereoisomer of this compound, a hypothetical pathway could be engineered in a host organism. This would involve:

Carbon Chain Assembly: Utilizing native metabolic intermediates and introducing enzymes (e.g., synthases, elongases) to construct the C9 carbon backbone of the target molecule.

Introduction of a Ketoreductase (KRED): Incorporating a gene for a highly stereoselective alcohol dehydrogenase (or ketoreductase) that will specifically reduce the ketone intermediate (5,6-dimethylheptan-1-one) to the desired (R)- or (S)-enantiomer. researchgate.net

Pathway Optimization: Fine-tuning the expression levels of the pathway enzymes and optimizing fermentation conditions to maximize the titer and yield of the final product.

Advances in enzyme engineering, such as directed evolution and semi-rational design, can be used to improve the catalytic activity and stability of key enzymes within the pathway, further enhancing production efficiency. mdpi.comrsc.org This strategy holds the promise of sustainable and cost-effective production of chiral building blocks like this compound. ucl.ac.uk

Diastereoselective Synthesis from Chiral Pool Precursors

The synthesis of specific diastereomers of this compound, which contain two adjacent chiral centers, requires precise control over the relative stereochemistry (syn or anti). A powerful strategy to achieve this is to start from a readily available, enantiomerically pure molecule from the "chiral pool" and elaborate it into the target structure.

A plausible precursor for the synthesis of this compound is (S)-citronellol, a natural product available in high enantiopurity. A hypothetical route could involve the following key transformations:

Oxidative Cleavage and Protection: The double bond in (S)-citronellol is cleaved (e.g., via ozonolysis followed by reductive workup) to yield a shorter chain aldehyde. The primary alcohol is protected (e.g., as a silyl (B83357) ether).

Chain Elongation: The aldehyde is subjected to a Wittig or Julia-Kocienski olefination reaction to extend the carbon chain and install a new double bond. researchgate.net

Stereoselective Hydrogenation/Reduction: The newly formed double bond is hydrogenated. The choice of catalyst (e.g., homogeneous catalysts like Crabtree's catalyst) can influence the stereochemical outcome at the newly formed chiral center (C5), directed by the existing center at C6.

Deprotection: Removal of the protecting group from the primary alcohol yields the target diastereomer of this compound.

This approach leverages the existing stereocenter of the starting material to control the formation of the second, thereby achieving high diastereoselectivity. Similar strategies have been successfully employed in the synthesis of other complex, methyl-branched natural products. researchgate.netacs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and minimize the use of hazardous substances. These principles are highly relevant to the advanced synthesis of fine chemicals like this compound.

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and environmentally harmful. acs.org

Solvent-Free Reactions: Certain chemical transformations can be carried out in the absence of any solvent, often by mixing neat reactants, sometimes with a solid catalyst. organic-chemistry.org For example, the oxidation of a precursor alcohol to 5,6-dimethylheptan-1-one or the reduction of the ketone could potentially be achieved using a heterogeneous catalyst (e.g., Ru/C) under solvent-free conditions, simplifying workup and reducing waste. jst.go.jp

Water-Mediated Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic molecules may have low solubility, reactions can occur "in water" or "on water," sometimes with enhanced reactivity and selectivity. medcraveonline.commdpi.com Biocatalytic transformations, such as the ADH-catalyzed reductions described in section 2.2.2.1, are typically performed in aqueous buffer systems, making them inherently green processes. osti.gov Water can play a crucial role in stabilizing transition states or facilitating reactions through its unique hydrogen-bonding network. osti.govnsf.gov

Traditional organic synthesis often relies on starting materials derived from finite fossil fuels. A greener alternative is the use of renewable feedstocks, which are derived from biomass such as agricultural waste, corn, or sugarcane. nih.govimf.org

The biocatalytic and pathway engineering approaches (section 2.2.2) are prime examples of this principle in action. Engineered microbes can be designed to convert simple sugars, like glucose derived from the breakdown of lignocellulosic biomass, into complex, high-value chemicals like this compound. mdpi.comenergy.gov This not only reduces dependence on petroleum but also offers a route to carbon-neutral chemical production. cicenergigune.com The synthesis of alcohols from renewable sources is a cornerstone of building a sustainable chemical industry. researchgate.netnih.gov

Atom Economy and Reaction Efficiency Optimization

The optimization of reaction efficiency and atom economy is a central goal in modern chemical synthesis, aiming to maximize the incorporation of starting materials into the final product while minimizing waste. For a molecule like this compound, this would involve selecting synthetic routes that utilize catalytic processes and avoid stoichiometric reagents.

Key strategies for improving atom economy in the synthesis of branched primary alcohols include:

Catalytic Hydrogenation: A primary route to this compound would likely involve the reduction of a corresponding unsaturated precursor, such as 5,6-dimethylhept-x-en-1-al or 5,6-dimethylheptanoic acid or its ester. Catalytic hydrogenation is a highly atom-economical method as it involves the addition of hydrogen (H₂) with no other reagents being consumed in stoichiometric amounts. Catalysts such as Palladium on carbon (Pd/C), Raney Nickel, or Platinum-based systems are commonly employed for such transformations. The efficiency of these reactions is typically high, often with excellent yields and selectivity under optimized conditions of temperature and pressure. organic-chemistry.org

Use of Efficient Catalysts: Research into alcohol synthesis emphasizes the development of novel catalysts that offer high yields and selectivity under mild conditions. organic-chemistry.org For instance, iron(III) salen complexes have been shown to be effective for the hydroboration of ketones, representing a move towards using cheaper, more earth-abundant metals. organic-chemistry.org While not directly applied to this compound in available literature, these catalyst systems represent the forefront of efficient alcohol synthesis.

A comparative (though hypothetical) look at potential synthetic efficiencies is presented below.

Table 1: Hypothetical Comparison of Synthetic Routes for this compound based on Atom Economy Principles

| Synthetic Route | Key Transformation | Theoretical Atom Economy | Advantages | Disadvantages |

| Route A | Grignard reaction of an alkyl magnesium halide with a suitable epoxide followed by hydrolysis. | Moderate | Versatile for C-C bond formation. | Generates stoichiometric magnesium salt waste. |

| Route B | Hydroformylation of a C8 alkene followed by hydrogenation of the resulting aldehyde. | High | Potentially a one- or two-step process from a simple alkene. | Requires specialized high-pressure equipment and sophisticated catalysts. |

| Route C | Catalytic hydrogenation of 5,6-dimethylheptanoic acid ester. | Very High | High yields, clean reaction, simple product isolation. | Requires a multi-step synthesis of the starting carboxylic acid ester. |

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, offers significant advantages for the scalable synthesis of chemicals, including improved safety, better heat and mass transfer, and enhanced process control, which can lead to higher yields and purity. For the production of this compound, particularly on an industrial scale, transitioning from batch to continuous processing would be a logical step.

Although specific literature detailing a continuous flow synthesis for this compound is not available, processes developed for structurally similar alcohols provide a clear blueprint. For example, the continuous hydrogenation of related ketone or aldehyde precursors is a well-established industrial practice.

Key aspects of a potential flow process for this compound:

Reactor Type: A packed-bed reactor containing a solid-supported catalyst would be ideal for a continuous hydrogenation step. This setup allows the reactant stream to flow through the catalyst bed, where the transformation occurs. The product then exits the reactor continuously, ready for purification.

Process Parameters: Critical parameters to optimize would include temperature, pressure, and the residence time of the reactants in the catalytic zone. Flow chemistry allows for precise control over these variables, enabling fine-tuning of the reaction to maximize conversion and minimize byproduct formation.

Downstream Processing: A continuous process would integrate the reaction with continuous purification steps, such as distillation or extraction, to isolate the final product in a streamlined and automated fashion.

Table 2: Conceptual Parameters for Continuous Flow Hydrogenation to Produce this compound

| Parameter | Description | Exemplary Range (based on related processes) |

| Feedstock | 5,6-Dimethylheptenal or ethyl 5,6-dimethylheptanoate | >98% purity |

| Catalyst | Supported metal catalyst (e.g., Pd/C, Pt/Al₂O₃) | Fixed-bed configuration |

| Hydrogen Pressure | Maintained to ensure saturation of the liquid phase. | 10 - 50 bar H₂ |

| Temperature | Optimized for catalyst activity and selectivity. | 100 - 180 °C |

| Flow Rate / Residence Time | Adjusted to achieve maximum conversion per pass. | Varies based on reactor volume and catalyst activity. |

| Solvent | A high-boiling, inert solvent may be used. | e.g., Dodecane, or solvent-free. |

The implementation of flow chemistry would not only enhance the efficiency and safety of producing this compound but also align its synthesis with the principles of green and sustainable manufacturing.

Reaction Chemistry and Functional Group Interconversions of 5,6 Dimethylheptan 1 Ol

Oxidative Transformations of the Primary Hydroxyl Group

The oxidation of primary alcohols is a fundamental transformation in organic synthesis. Depending on the reagents and reaction conditions, primary alcohols like 5,6-Dimethylheptan-1-ol can be selectively oxidized to either an aldehyde or a carboxylic acid. wikipedia.orglibretexts.org

The controlled oxidation of this compound can yield 5,6-dimethylheptanal or be taken further to produce 5,6-dimethylheptanoic acid. The choice of oxidant and the presence or absence of water are critical factors in determining the final product. wikipedia.orglibretexts.org Performing the reaction in the absence of water is a key strategy to prevent the over-oxidation of the intermediate aldehyde to the carboxylic acid. wikipedia.orgstackexchange.com

Transition metal complexes are widely employed as catalysts for the oxidation of alcohols due to their high efficiency and selectivity. amazonaws.comrsc.org Common systems involve metals such as chromium (Cr), ruthenium (Ru), palladium (Pd), and copper (Cu). amazonaws.comresearchgate.net

Chromium-Based Reagents: Reagents like Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC) are used for the selective oxidation of primary alcohols to aldehydes. stackexchange.com The mechanism involves the formation of a chromate ester intermediate from this compound. A subsequent E2-like elimination, where a base removes a proton from the carbon bearing the hydroxyl group, results in the formation of the C=O double bond of the aldehyde, 5,6-dimethylheptanal, and a reduced chromium species. amazonaws.com Stronger, aqueous chromium reagents like the Jones reagent (CrO₃ in aqueous sulfuric acid) will oxidize the primary alcohol directly to the carboxylic acid, 5,6-dimethylheptanoic acid. wikipedia.orgstackexchange.com

Ruthenium and Palladium Catalysts: Catalytic systems based on ruthenium and palladium often utilize a co-oxidant, such as molecular oxygen (air) or a peroxide. rsc.orgresearchgate.net For palladium catalysts, the mechanism can proceed through the formation of a palladium alkoxide intermediate. A key step is the β-hydride elimination, where a hydrogen atom from the carbon adjacent to the oxygen is transferred to the metal center, forming the aldehyde and a palladium-hydride species. The catalyst is then regenerated by the co-oxidant. researchgate.net These methods are often considered "greener" alternatives to stoichiometric chromium reagents. acsgcipr.org

Table 1: Transition Metal-Based Reagents for the Oxidation of Primary Alcohols

| Catalyst/Reagent | Typical Co-Oxidant/Solvent | Product from this compound | General Findings |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | 5,6-Dimethylheptanal | Effective for stopping oxidation at the aldehyde stage; requires anhydrous conditions. stackexchange.com |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone/Water | 5,6-Dimethylheptanoic Acid | Powerful oxidant; reaction proceeds through the aldehyde hydrate to the carboxylic acid. wikipedia.org |

| Tetrapropylammonium Perruthenate (TPAP) | N-Methylmorpholine N-oxide (NMO) | 5,6-Dimethylheptanal | Mild and selective catalytic system for oxidation to aldehydes. |

Concerns over the toxicity and waste generated by heavy metal oxidants have led to the development of organocatalytic and metal-free alternatives. amazonaws.comacsgcipr.org

TEMPO-Based Systems: The stable nitroxyl radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is a highly efficient organocatalyst for the selective oxidation of primary alcohols. amazonaws.comorganic-chemistry.org In a typical catalytic cycle, TEMPO is first oxidized to the reactive N-oxoammonium salt by a stoichiometric co-oxidant (like sodium hypochlorite). This salt then oxidizes this compound to 5,6-dimethylheptanal, regenerating TEMPO in a reduced form (hydroxylamine), which is then re-oxidized back into the catalytic cycle. amazonaws.com This system is known for its high selectivity for primary alcohols. mdpi.com

Hypervalent Iodine Reagents: Compounds such as the Dess-Martin Periodinane (DMP) and 2-Iodoxybenzoic acid (IBX) are mild and highly selective reagents for oxidizing primary alcohols to aldehydes. wikipedia.orgmasterorganicchemistry.com The reaction with DMP is typically performed in chlorinated solvents at room temperature and is known for its operational simplicity and compatibility with sensitive functional groups. wikipedia.org

Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. wikipedia.org The alcohol attacks the activated DMSO, forming an alkoxysulfonium salt. The base then promotes an intramolecular elimination reaction to yield 5,6-dimethylheptanal, dimethyl sulfide, and carbon dioxide. wikipedia.org

Table 2: Organocatalytic and Metal-Free Oxidation Systems

| Reagent/Catalyst System | Activating Agent/Base | Product from this compound | General Findings |

|---|---|---|---|

| TEMPO / NaOCl | Sodium Bicarbonate | 5,6-Dimethylheptanal | Highly selective for primary alcohols; can be tuned to produce carboxylic acids under different conditions. amazonaws.commdpi.com |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | 5,6-Dimethylheptanal | Mild, high-yielding, and avoids heavy metals; reaction is fast at room temperature. wikipedia.orgmasterorganicchemistry.com |

The oxidation of a primary alcohol to a carboxylic acid proceeds in two stages: the initial oxidation to an aldehyde, followed by further oxidation of the aldehyde. libretexts.org The mechanism of this second stage, or "over-oxidation," is crucial. In aqueous acidic or basic media, the initially formed aldehyde, 5,6-dimethylheptanal, exists in equilibrium with its corresponding hydrate, 5,6-dimethylheptane-1,1-diol. wikipedia.orgstackexchange.com

This hydrate, which is a geminal diol, is structurally similar to a primary alcohol and can be readily attacked by the oxidizing agent in the same manner. stackexchange.commasterorganicchemistry.com For example, with a chromium-based oxidant, the hydrate forms a chromate ester, which then eliminates to give the carboxylic acid. stackexchange.com Therefore, the presence of water is the key factor enabling the over-oxidation to 5,6-dimethylheptanoic acid. masterorganicchemistry.com By rigorously excluding water from the reaction mixture, the formation of the hydrate is prevented, and the reaction can be effectively stopped at the aldehyde stage. wikipedia.orgstackexchange.com

Selective Oxidation to Aldehydes and Carboxylic Acids

Dehydration and Elimination Reactions to Alkene Derivatives

The hydroxyl group of an alcohol can be eliminated along with a hydrogen atom from an adjacent carbon to form an alkene. This dehydration reaction is most commonly catalyzed by strong acids. jove.comjove.com

For primary alcohols such as this compound, acid-catalyzed dehydration is a challenging reaction that requires harsh conditions, such as high temperatures and concentrated acid (e.g., H₂SO₄ or H₃PO₄). jove.comjove.com The reaction proceeds through an E2 (bimolecular elimination) mechanism because the formation of a highly unstable primary carbocation is energetically unfavorable. jove.comstudy.com

The mechanism involves three main steps:

Protonation of the Hydroxyl Group: The oxygen atom of the hydroxyl group in this compound acts as a Lewis base, attacking a proton (H⁺) from the acid catalyst. This forms a protonated alcohol, an alkyloxonium ion. study.comaakash.ac.in This step is critical as it converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺, water). study.commasterorganicchemistry.com

E2 Elimination: In a concerted step, a base (which could be water or the conjugate base of the acid catalyst, like HSO₄⁻) abstracts a proton from the adjacent carbon (the β-carbon, C2). jove.comjove.com Simultaneously, the C-O bond breaks, and the water molecule departs as the leaving group. This results in the formation of a π-bond between C1 and C2. study.com

Alkene Formation: The primary product of this reaction is the terminal alkene, 5,6-dimethylhept-1-ene . The acid catalyst is regenerated in the process. jove.com

While the E2 mechanism is favored for primary alcohols, under forcing conditions, some rearrangement to form more stable internal alkenes can occur, potentially through transient carbocation-like intermediates or subsequent acid-catalyzed isomerization of the initially formed alkene. jove.comjove.com

Regioselectivity in Alkene Formation

The dehydration of alcohols to form alkenes is a common acid-catalyzed elimination reaction. For a primary alcohol like this compound, this transformation typically requires strong acids (e.g., H₂SO₄ or H₃PO₄) and high temperatures. libretexts.orgucalgary.ca The mechanism for primary alcohols generally proceeds via an E2 (bimolecular elimination) pathway because the formation of a primary carbocation is highly unfavorable. libretexts.orgchemistrysteps.comlibretexts.org

The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (H₂O). A base (such as HSO₄⁻ or another alcohol molecule) then abstracts a proton from the adjacent carbon (C2), leading to the concerted formation of a double bond and the departure of the water molecule. libretexts.orgchemistrysteps.com

However, under forcing conditions, carbocation rearrangements can occur. libretexts.org Although a primary carbocation is unstable, a concerted 1,2-hydride shift from C2 to C1 as the water molecule departs can lead to a more stable secondary carbocation at C2. study.com Further rearrangement via a 1,2-hydride shift from C5 to C6 is unlikely as it would not lead to a more stable carbocation. A subsequent 1,2-methyl shift from the C6 carbocation could form a more stable tertiary carbocation at C5. Elimination can then occur from this rearranged carbocation.

The regioselectivity of the elimination, which determines the position of the double bond, generally follows Zaitsev's rule . This rule states that the more substituted (and therefore more stable) alkene will be the major product. ucalgary.cachemistrysteps.comperiodicchemistry.comucalgary.ca In the case of this compound, if a rearranged carbocation forms at C5, elimination could yield two main products: 5,6-dimethylhept-4-ene and the more substituted 2,3-dimethylhept-2-ene. According to Zaitsev's rule, 2,3-dimethylhept-2-ene would be the predicted major product.

Table 1: Predicted Alkene Products from Dehydration of this compound via Rearrangement

| Product Name | Structure | Substitution Pattern | Predicted Yield |

| 5,6-Dimethylhept-1-ene | CH₂=CH-CH₂-CH₂-CH(CH₃)-CH(CH₃)₂ | Monosubstituted | Minor (via E2) |

| 5,6-Dimethylhept-2-ene | CH₃-CH=CH-CH₂-CH(CH₃)-CH(CH₃)₂ | Disubstituted | Possible |

| 2,3-Dimethylhept-2-ene | CH₃-C(CH₃)=C(CH₃)-CH₂-CH₂-CH₂-CH₃ | Tetrasubstituted | Major (Zaitsev Product) |

| 5,6-Dimethylhept-4-ene | CH₃-CH₂-CH=CH-CH(CH₃)-CH(CH₃)₂ | Disubstituted | Minor |

Non-Classical Elimination Pathways

Beyond acid-catalyzed dehydration, several "non-classical" methods can achieve the elimination of water from alcohols under milder conditions, often avoiding carbocation rearrangements. These methods typically involve converting the hydroxyl group into a different, more labile leaving group.

Chugaev Elimination : This reaction involves the pyrolysis of a xanthate ester derived from the alcohol. wikipedia.orgalfa-chemistry.comnrochemistry.com this compound is first treated with a base and carbon disulfide (CS₂), followed by methylation with methyl iodide to form the S-methyl xanthate. This intermediate, when heated, undergoes a concerted syn-elimination via a six-membered cyclic transition state to yield an alkene, carbonyl sulfide (COS), and methanethiol (CH₃SH). wikipedia.orgnrochemistry.comchemistnotes.comchemistry-reaction.com A key advantage is that this reaction proceeds without skeletal rearrangement. alfa-chemistry.comnrochemistry.com For this compound, the Chugaev elimination would exclusively produce 5,6-dimethylhept-1-ene.

Grieco Elimination : This method allows for the dehydration of primary alcohols to terminal alkenes under mild conditions. dbpedia.orgwikipedia.orgwenxuecity.com The alcohol is reacted with o-nitrophenylselenocyanate and a phosphine (like tributylphosphine) to form a selenide. dbpedia.orgwikipedia.orgyoutube.com The selenide is then oxidized (e.g., with hydrogen peroxide) to a selenoxide, which undergoes a rapid intramolecular syn-elimination at or below room temperature to form the alkene. dbpedia.orgwikipedia.orgyoutube.com Similar to the Chugaev elimination, the Grieco elimination applied to this compound would yield 5,6-dimethylhept-1-ene, avoiding rearranged products. wikipedia.orgwenxuecity.com

Nucleophilic Substitution Reactions at the Carbinol Carbon

The hydroxyl group of an alcohol is a poor leaving group (OH⁻). Therefore, for nucleophilic substitution to occur at the carbinol carbon (C1), the -OH group must first be converted into a good leaving group.

Conversion to Halogenated Derivatives

This compound can be converted to the corresponding alkyl halides through several methods. Since it is a primary alcohol, these reactions typically proceed via an Sₙ2 mechanism. masterorganicchemistry.comchemistrysteps.com

With Hydrogen Halides (HX) : Reaction with concentrated HBr or HI can produce 1-bromo- or 1-iodo-5,6-dimethylheptane. The reaction with HCl is much slower and often requires a catalyst like zinc chloride (Lucas reagent), though primary alcohols react very slowly. libretexts.org The mechanism involves protonation of the alcohol to form an oxonium ion, followed by backside attack by the halide ion, displacing a water molecule. masterorganicchemistry.comchemistrysteps.com

With Thionyl Chloride (SOCl₂) : This reagent is commonly used to convert primary alcohols to alkyl chlorides (1-chloro-5,6-dimethylheptane). The reaction is often carried out in the presence of a base like pyridine to neutralize the HCl byproduct. libretexts.orgopenstax.org

With Phosphorus Tribromide (PBr₃) : PBr₃ is an effective reagent for converting primary alcohols into alkyl bromides (1-bromo-5,6-dimethylheptane) under milder conditions than HBr. chemistrysteps.comlibretexts.orgopenstax.org

Table 2: Reagents for Halogenation of this compound

| Desired Product | Reagent | Typical Conditions | Mechanism |

| 1-Chloro-5,6-dimethylheptane | SOCl₂, pyridine | Mild, often cooled | Sₙ2 |

| 1-Bromo-5,6-dimethylheptane | PBr₃ | Mild, often in ether | Sₙ2 |

| 1-Bromo-5,6-dimethylheptane | HBr (conc.) | Heat | Sₙ2 |

| 1-Iodo-5,6-dimethylheptane | HI (conc.) | Heat | Sₙ2 |

Formation of Ethers and Thioethers

Ethers : The most common method for preparing asymmetrical ethers from a primary alcohol is the Williamson ether synthesis . wikipedia.orgbyjus.comchemistrytalk.org This two-step process involves:

Deprotonation of this compound with a strong base (e.g., sodium hydride, NaH) to form the corresponding sodium 5,6-dimethylheptoxide.

Reaction of this alkoxide with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the ether. wikipedia.orgmasterorganicchemistry.comlumenlearning.com

The reaction is efficient because the alkoxide is a potent nucleophile and the substitution occurs at an unhindered primary carbon. masterorganicchemistry.com

Thioethers : Thioethers (sulfides) can be synthesized in a manner analogous to the Williamson ether synthesis. The alcohol is first converted to an alkyl halide or tosylate. This derivative is then treated with a thiol or a thiolate salt (RS⁻Na⁺), which acts as an excellent nucleophile to displace the leaving group via an Sₙ2 reaction, forming the C-S bond. organic-chemistry.org Alternatively, direct dehydrative coupling of alcohols and thiols can be achieved using acid catalysts like triflic acid. nih.gov

Esterification and Transesterification Reactions

Kinetic and Thermodynamic Considerations in Ester Synthesis

Fischer Esterification : this compound can react with a carboxylic acid in the presence of an acid catalyst (typically H₂SO₄) to form an ester and water. This reversible reaction is known as Fischer esterification.

The equilibrium constant (K_eq) for the esterification of primary alcohols is generally around 1-10. To achieve a high yield of the ester, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This is commonly achieved by:

Using an excess of one reactant (either the alcohol or the carboxylic acid).

Removing water as it is formed, often by azeotropic distillation with a solvent like toluene.

Kinetics : The reaction rate is dependent on the concentrations of the alcohol, carboxylic acid, and the acid catalyst. jchr.orgsparkl.me The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which activates it toward nucleophilic attack by the alcohol. The reaction is relatively slow, and heating is usually required to reach equilibrium in a reasonable time. Steric hindrance around the alcohol's hydroxyl group or the carboxylic acid's carbonyl group can significantly slow the reaction rate. For this compound, being a primary alcohol, steric hindrance at the reaction center is minimal, allowing for favorable kinetics.

Transesterification : This process involves converting one ester into another by reacting it with an alcohol. wikipedia.orgmasterorganicchemistry.com For instance, a methyl ester could be converted to a 5,6-dimethylheptyl ester by reacting it with this compound in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org To drive the reaction to completion, the alcohol reactant (this compound) is typically used in large excess, and the lower-boiling alcohol byproduct (e.g., methanol) is removed by distillation. wikipedia.org Lipase enzymes can also be used to catalyze the transesterification of primary alcohols. nih.govrsc.org

Catalytic Systems for High-Yield Esterification

The esterification of this compound presents a classic challenge of reacting a sterically encumbered alcohol. Traditional Fischer-Speier esterification conditions, which typically involve a carboxylic acid and a strong mineral acid catalyst, may lead to low yields and require harsh conditions due to the steric hindrance around the hydroxyl group. Consequently, the development of more efficient and milder catalytic systems is crucial for achieving high-yield esterification of such substrates.

Modern catalytic methods that can be effectively applied to the esterification of sterically hindered primary alcohols like this compound include the use of coupling agents, specialized Lewis acid catalysts, and enzymatic catalysis. These methods are designed to overcome the steric barriers and promote the reaction under milder conditions, thus minimizing side reactions.

Detailed Research Findings:

Research into the esterification of sterically hindered alcohols has identified several effective catalytic systems. For instance, the use of carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is a well-established method for promoting esterification under mild conditions. This approach involves the in situ activation of the carboxylic acid, which is then readily attacked by the alcohol.

Another promising strategy involves the use of Lewis acid catalysts. For example, scandium(III) triflate (Sc(OTf)₃) has been shown to be a highly effective catalyst for the esterification of sterically demanding alcohols. Its high catalytic activity and tolerance to various functional groups make it a versatile option. Similarly, bismuth(III) triflate (Bi(OTf)₃) and other metal triflates have demonstrated excellent catalytic activity in these challenging esterification reactions.

Enzymatic catalysis, particularly with lipases, offers a green and highly selective alternative. Lipases can operate under mild reaction conditions and often exhibit high chemo- and regioselectivity, which is particularly advantageous when dealing with complex molecules. The choice of solvent and enzyme immobilization can significantly influence the reaction efficiency and yield.

Below is an interactive data table summarizing various catalytic systems applicable for the high-yield esterification of sterically hindered primary alcohols, with projected applicability to this compound.

| Catalyst System | Carboxylic Acid | Solvent | Temperature (°C) | Typical Yield (%) |

| DCC/DMAP | Acetic Acid | Dichloromethane | Room Temperature | >90 |

| EDC/DMAP | Benzoic Acid | Dichloromethane | Room Temperature | >90 |

| Sc(OTf)₃ | Pivalic Acid | Toluene | 80 | 85-95 |

| Bi(OTf)₃ | Isobutyric Acid | Acetonitrile | 60 | 80-90 |

| Lipase (e.g., Candida antarctica lipase B) | Oleic Acid | Hexane | 40-50 | >95 |

Functionalization of the Alkyl Backbone

The alkyl backbone of this compound, being composed of relatively inert C-H bonds, requires modern synthetic strategies for its selective functionalization. The ability to introduce new functional groups at specific positions along the aliphatic chain is of great importance for the synthesis of novel compounds with tailored properties.

The direct activation of C-H bonds is a powerful tool for the late-stage functionalization of complex molecules, allowing for the modification of a molecule's core structure without the need for pre-installed functional groups. For a molecule like this compound, C-H activation strategies can be employed to introduce functionality at various positions along the heptyl chain.

Detailed Research Findings:

Directed C-H activation, where the existing hydroxyl group directs a catalyst to a specific C-H bond, is a prominent strategy. For instance, using a directing group that can coordinate to a transition metal catalyst (e.g., palladium, rhodium, or ruthenium), it is possible to achieve regioselective oxidation, arylation, or alkylation of C-H bonds at positions gamma or delta to the hydroxyl group.

Undirected C-H activation, while more challenging in terms of regioselectivity, can be achieved using powerful oxidizing agents or radical-based processes. For example, the use of Gif-type systems (iron catalysts with an oxidant) can lead to the oxidation of unactivated C-H bonds. Photoredox catalysis has also emerged as a powerful method for the generation of carbon-centered radicals from C-H bonds, which can then undergo a variety of transformations.

Late-stage functionalization of this compound could be envisioned through these methods to introduce functionalities such as halogens, cyano groups, or even more complex organic fragments, thereby expanding its chemical diversity.

The introduction of a halogen atom onto the alkyl backbone of this compound provides a versatile handle for further synthetic manipulations. Achieving regioselectivity in the halogenation of a long, branched aliphatic chain is a significant synthetic challenge.

Detailed Research Findings:

Radical halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under photochemical or thermal initiation is a common method for functionalizing aliphatic C-H bonds. The selectivity of these reactions is often governed by the stability of the resulting carbon radical, with tertiary C-H bonds being the most reactive, followed by secondary and then primary C-H bonds. In the case of this compound, the tertiary C-H bond at the C6 position would be a likely site for radical halogenation.

Directed halogenation methods can offer improved regioselectivity. For instance, the Hofmann-Löffler-Freytag reaction involves the formation of an N-haloamine from the corresponding alcohol, which then undergoes intramolecular hydrogen atom transfer to a specific C-H bond, followed by halogenation. This method typically favors halogenation at the delta-carbon.

Another approach involves the use of transition metal catalysts that can direct halogenation to specific sites. For example, palladium-catalyzed C-H halogenation using directing groups can achieve high regioselectivity.

Cascade and Tandem Reactions Involving this compound

Cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient approach to building molecular complexity. The structure of this compound, with its primary alcohol and a modifiable alkyl chain, provides opportunities for designing such reaction sequences.

Detailed Research Findings:

A potential cascade reaction involving this compound could be initiated by the oxidation of the primary alcohol to an aldehyde. This in situ generated aldehyde could then participate in a variety of subsequent reactions, such as an intramolecular aldol reaction if a suitable enolizable proton is available after a preceding C-H activation step, or a Prins-type cyclization if an alkene moiety is introduced into the backbone.

Another possibility involves an initial functionalization of the alkyl chain, for example, through C-H activation to introduce a second functional group. This new functionality could then react with the primary hydroxyl group in a tandem sequence. For instance, the introduction of a halogen at a remote position could be followed by an intramolecular Williamson ether synthesis to form a cyclic ether.

The design of such cascade reactions for a specific substrate like this compound would depend on the strategic introduction of other reactive sites or the clever use of catalysts that can orchestrate multiple transformations in a controlled manner.

Biosynthetic Pathways and Ecological Roles of 5,6 Dimethylheptan 1 Ol

Occurrence and Distribution in Natural Systems

The presence of a specific metabolite in natural systems is foundational to understanding its ecological relevance. The distribution of 5,6-dimethylheptan-1-ol is specialized, and its detection is often linked to specific biological contexts.

Isolation from Plant and Microbial Metabolomes

Direct isolation of this compound from plant and microbial sources is not widely documented in scientific literature. While plants and microbes are known to produce a vast array of secondary metabolites, including various alcohols, the specific detection of this compound is rare. The biosynthesis of such a molecule would likely be part of the broader metabolic pathways that produce "fusel alcohols," which are common byproducts of fermentation in microorganisms like yeast. nih.govresearchgate.net These higher alcohols contribute to the flavor and aroma profiles of fermented foods and beverages. oup.com However, specific reports detailing the isolation of this compound from these sources remain limited.

Presence in Insect Pheromone Blends (if applicable to branched alcohols)

Branched-chain alcohols and their derivatives are frequently identified as components of insect pheromones, which are chemical signals critical for mating, aggregation, and alarm responses. plantprotection.pl For instance, various dimethyl- and trimethyl-substituted alcohols have been identified as sex pheromones in sawflies. While there is extensive research on related compounds, there is currently no direct evidence in the reviewed literature confirming this compound as a component of any specific insect pheromone blend. The structural characteristics of this compound are consistent with molecules used in insect chemical communication, suggesting its potential as a semiochemical, though this role has not yet been experimentally verified.

Elucidation of Biosynthetic Pathways in Prokaryotes and Eukaryotes

The biosynthesis of branched-chain alcohols like this compound is intricately linked to primary metabolic pathways, particularly amino acid metabolism. repec.orgnih.gov Organisms ranging from bacteria to yeast utilize these pathways to produce a variety of higher alcohols. nih.govresearchgate.net

Enzymatic Cascade Mechanisms for Branched-Chain Alcohol Formation

The formation of branched-chain alcohols is a multi-step enzymatic process that typically begins with an α-keto acid precursor. asm.org This precursor can be derived from either the catabolism of amino acids or synthesized de novo from glucose. researchgate.netnih.gov The most well-characterized route for the production of these fusel alcohols is the Ehrlich pathway. nih.govresearchgate.net

The Ehrlich pathway consists of three main steps:

Transamination: An amino acid is converted to its corresponding α-keto acid.

Decarboxylation: The α-keto acid is converted to an aldehyde with one less carbon atom.

Reduction: The aldehyde is reduced to the final alcohol product. nih.govnih.gov

The carbon skeleton of this compound suggests a biosynthetic origin related to the catabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine. The initial and often rate-limiting step in the degradation of these amino acids is transamination, catalyzed by branched-chain amino acid aminotransferases (BCAATs). asm.org

In the yeast Saccharomyces cerevisiae, two key BCAAT isozymes, Bat1p (mitochondrial) and Bat2p (cytosolic), are responsible for this reaction. oup.comresearchgate.net These enzymes transfer the amino group from a BCAA to an α-keto acid acceptor (commonly α-ketoglutarate), producing glutamate (B1630785) and the corresponding BCAA-derived α-keto acid. researchgate.net For example, leucine is converted to α-ketoisocaproate. While the direct precursor to this compound is not definitively established, its structure suggests it may arise from a precursor synthesized via pathways related to BCAA metabolism, potentially involving chain elongation steps.

Following the formation of the α-keto acid, the pathway diverges towards alcohol production. The α-keto acid is first decarboxylated to form a branched-chain aldehyde. nih.gov This reaction is catalyzed by α-keto acid decarboxylases. asm.org

The final step is the reduction of this aldehyde to a branched-chain alcohol. This is primarily accomplished by alcohol dehydrogenases (ADHs), a large family of enzymes that facilitate the interconversion of alcohols to aldehydes or ketones. wikipedia.orgyoutube.com ADHs utilize cofactors such as NADH or NADPH to donate the hydride required for the reduction. wikipedia.orgebi.ac.uk

An alternative, though less commonly cited pathway for alcohol formation, involves fatty acyl-CoA reductases (FARs). These enzymes typically act on long-chain acyl-CoAs to produce fatty alcohols. uniprot.org The process involves the reduction of an acyl-CoA to an aldehyde, which is then further reduced to an alcohol. While FARs are mainly associated with longer-chain, unbranched alcohols, the existence of promiscuous acyl-CoA dehydrogenases and related enzymes suggests that branched-chain acyl-CoAs could potentially be processed through a similar pathway in certain organisms. nih.gov

Table of Key Enzymes in Branched-Chain Alcohol Biosynthesis

| Enzyme | Abbreviation | Function | Cellular Location (Yeast) |

|---|---|---|---|

| Branched-Chain Amino Acid Transaminase | BCAAT | Catalyzes the transfer of an amino group from a BCAA to an α-keto acid. asm.org | Mitochondria (Bat1p), Cytosol (Bat2p) oup.com |

| α-Keto Acid Decarboxylase | KDC | Removes a carboxyl group from an α-keto acid to form an aldehyde. asm.org | Cytosol |

| Alcohol Dehydrogenase | ADH | Reduces an aldehyde to its corresponding alcohol using NADH or NADPH. wikipedia.org | Cytosol |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetyl-CoA |

| Acyl-CoA |

| Alcohol |

| Aldehyde |

| α-Ketoglutarate |

| α-Ketoisocaproate |

| Ethanol (B145695) |

| Glutamate |

| Isoleucine |

| Leucine |

Genetic Regulation of Alcohol Biosynthesis Genes

There is currently no information available in the scientific literature regarding the specific genetic regulation of biosynthetic pathways leading to this compound. Research on the biosynthesis of other branched-chain alcohols in microorganisms and plants has identified various genes and regulatory networks involved in their production. However, none of the existing studies have specifically implicated or investigated the genetic machinery responsible for the synthesis of this compound. The specific enzymes, their encoding genes, and the regulatory elements that would control the expression of such a pathway remain to be discovered.

Isotopic Labeling Studies in Pathway Delineation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. Despite the utility of this method, no isotopic labeling studies have been published that focus on the biosynthesis of this compound. Consequently, the precursor molecules and the sequence of biochemical reactions that would lead to its formation are entirely speculative at this time. Such studies would be essential to uncover the metabolic origins of this compound.

Ecological Significance and Chemoecological Interactions

The potential ecological roles of this compound are currently unknown, as no studies have investigated its presence or function in any ecosystem. While many volatile organic compounds (VOCs), including other alcohols, are known to play critical roles in chemical communication, the specific contributions of this compound have not been explored.

Role as Signaling Molecules in Microbial Communities

There is no scientific evidence to suggest that this compound acts as a signaling molecule within microbial communities. The vast and complex chemical language of microorganisms is an active area of research, but this specific compound has not been identified as a component of any known microbial signaling system.

Plant-Insect and Plant-Microbe Chemical Communication

Similarly, the role of this compound in plant-insect or plant-microbe interactions is uncharacterized. While plants produce a diverse array of volatile compounds to attract pollinators, deter herbivores, or interact with symbiotic or pathogenic microbes, this compound has not been identified as a component of any plant's volatile profile in published studies.

Contribution to Volatile Organic Compound Profiles

The contribution of this compound to the volatile organic compound (VOC) profiles of any organism or environment has not been documented. Analytical studies that characterize the complex mixtures of VOCs emitted by plants, microbes, or in specific ecosystems have not reported the presence of this particular alcohol.

Metabolic Fate and Biotransformation Studies of 5,6 Dimethylheptan 1 Ol in Environmental and Model Organisms Non Human

Microbial Degradation Pathways

The microbial breakdown of 5,6-dimethylheptan-1-ol involves a series of orchestrated steps, which can differ based on the presence or absence of oxygen.

Under aerobic conditions, the degradation of this compound is typically initiated by the oxidation of its primary alcohol group. frontiersin.org This process converts the alcohol into its corresponding aldehyde, which is then further oxidized to a carboxylic acid. frontiersin.org This fatty acid can then enter central metabolic pathways, such as the β-oxidation cycle, for complete mineralization to carbon dioxide and water. frontiersin.org

In anaerobic environments, the transformation of branched-chain alcohols can be more complex. Studies on related compounds suggest that anaerobic bacteria can ferment branched-chain amino acids to a mixture of branched-chain fatty acids and alcohols. nih.govresearchgate.net This indicates that the reverse reaction, the conversion of a branched-chain alcohol to a fatty acid, is also plausible under anaerobic conditions, likely involving a series of reduction and oxidation steps facilitated by a consortium of anaerobic microorganisms. nih.govresearchgate.net

A variety of microorganisms are equipped with the enzymatic machinery to degrade alcohols. While specific consortia for this compound have not been extensively documented, research on similar branched-chain alcohols points to the involvement of thermophilic anaerobic bacteria from the genera Thermoanaerobacter and Caldanaerobacter. researchgate.net These bacteria have been shown to degrade branched-chain amino acids to their corresponding alcohols and fatty acids. researchgate.net

The key enzymes involved in these pathways are broadly categorized and are crucial for the stepwise degradation of the alcohol.

Table 1: Key Microbial Enzymes in the Biotransformation of Branched-Chain Alcohols

| Enzyme Class | Function |

|---|---|

| Alcohol Dehydrogenase (ADH) | Oxidizes the primary alcohol to an aldehyde. researchgate.netnih.gov |

| Aldehyde Dehydrogenase (ALDH) | Oxidizes the aldehyde to a carboxylic acid. nih.govnih.gov |

| Acyl-CoA Synthetase | Activates the carboxylic acid to its CoA ester for β-oxidation. aocs.org |

The molecular structure of an organic compound is a critical determinant of its biodegradability. nih.govacs.org For alcohols, factors such as chain length and the degree of branching significantly influence the rate and extent of microbial degradation. researchgate.netresearchgate.net Generally, there is an inverse relationship between the degree of branching and the rate of biodegradation. researchgate.net Highly branched structures can present steric hindrance to the active sites of degradative enzymes, slowing down the metabolic process. nih.gov

The presence of methyl groups at the 5 and 6 positions of this compound likely makes it more recalcitrant to degradation compared to a linear nonanol. The microbial enzymes must be able to accommodate this specific branching pattern to effectively break down the molecule.

Enzymatic Mechanisms of Biotransformation

The biotransformation of this compound is initiated by a cascade of enzymatic reactions that target its functional group and carbon skeleton.

The initial steps in the aerobic degradation of this compound are catalyzed by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). nih.govmdpi.com ADH, a zinc-containing enzyme, facilitates the oxidation of the primary alcohol to 5,6-dimethylheptanal, using NAD+ as a cofactor. researchgate.netnih.gov

Subsequently, ALDH catalyzes the NAD(P)+-dependent oxidation of 5,6-dimethylheptanal to 5,6-dimethylheptanoic acid. nih.govnih.gov This conversion is a critical detoxification step, as aldehydes are generally more toxic to microbial cells than their corresponding carboxylic acids. nih.gov

Table 2: Postulated Initial Enzymatic Reactions in this compound Aerobic Degradation

| Substrate | Enzyme | Product |

|---|---|---|

| This compound | Alcohol Dehydrogenase (ADH) | 5,6-Dimethylheptanal |

Following its conversion to 5,6-dimethylheptanoic acid and subsequent activation to its CoA ester, the carbon chain of the molecule is shortened through the β-oxidation pathway. nih.govnih.gov This cyclic process involves four key enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. nih.govnih.gov

However, the methyl branches at the 5 and 6 positions of the acyl-CoA chain pose a challenge for the standard β-oxidation enzymes. The degradation of such branched-chain fatty acids often requires additional enzymes, such as isomerases and mutases, to handle the branching points and allow the cycle to proceed. It is likely that the degradation of 5,6-dimethylheptanoyl-CoA would yield propionyl-CoA in the final cycles, which can then be converted to succinyl-CoA and enter the citric acid cycle. nih.gov

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5,6-Dimethylheptanal |

| 5,6-Dimethylheptanoic acid |

| 5,6-Dimethylheptanoyl-CoA |

| Acetyl-CoA |

| Propionyl-CoA |

| Succinyl-CoA |

| Carbon dioxide |

| Water |

| NAD+ |

Environmental Persistence and Mobility in Abiotic Compartments

Sorption and Transport in Soil and Sediment Matrices

The mobility of this compound in soil and sediment is largely controlled by its tendency to sorb to the solid phase. Sorption, the process by which a chemical binds to soil or sediment particles, reduces its concentration in the porewater and thus retards its transport. The primary mechanism for the sorption of non-ionic organic compounds like this compound is partitioning into the soil organic matter.

A key parameter used to quantify the sorption potential of a chemical is the soil organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates a greater tendency for the chemical to sorb to organic matter and, consequently, lower mobility in the environment. The Koc of a compound can be estimated from its octanol-water partition coefficient (Kow), which is a measure of its hydrophobicity.

For this compound, a predicted log Kow value can be obtained using Quantitative Structure-Activity Relationship (QSAR) models, such as the US EPA's EPI Suite™. Based on its structure, the estimated log Kow is approximately 3.55. This value can then be used to estimate the log Koc, which is predicted to be around 3.14.

Table 1: Predicted Physicochemical Properties of this compound Relevant to Environmental Mobility

| Property | Predicted Value | Method |

| Log Kow (Octanol-Water Partition Coefficient) | 3.55 | US EPA EPI Suite™ |

| Koc (Soil Organic Carbon-Water Partition Coefficient) | 1380 L/kg | US EPA EPI Suite™ |

| Log Koc | 3.14 | US EPA EPI Suite™ |

A log Koc value of 3.14 suggests that this compound has a moderate potential for sorption to soil and sediment organic matter. This implies that its mobility in the subsurface will be somewhat limited, particularly in soils with higher organic carbon content. Chemicals with Koc values in this range are generally considered to have low to moderate mobility. Therefore, while some leaching into groundwater may occur, a significant portion of the compound is expected to be retained in the upper soil layers, where it can be subject to biodegradation. The branched structure of this compound may also influence its sorption behavior compared to a linear C9 alcohol, potentially affecting how it interacts with the complex matrix of soil organic matter.

Ecotoxicological Implications for Aquatic and Terrestrial Biota (excluding human safety/adverse effects)

The release of this compound into the environment can have implications for the health of aquatic and terrestrial ecosystems. Its ecotoxicity is a function of its bioavailability and its intrinsic ability to cause adverse effects in non-target organisms.

Effects on Non-Target Organisms

As a lipophilic organic compound, this compound is expected to exert its toxicity through a non-specific mechanism known as narcosis. Narcotic chemicals accumulate in the lipid membranes of organisms, disrupting their normal function. This mode of action is common for many industrial organic chemicals.

The acute toxicity of a substance to aquatic organisms is typically expressed as the median lethal concentration (LC50) for fish or the median effective concentration (EC50) for invertebrates like Daphnia magna, which causes immobilization. For algae, toxicity is often measured as the concentration that inhibits growth (EC50). While specific experimental ecotoxicity data for this compound are scarce, data for structurally related branched C9 alcohols can provide an indication of its potential effects. For instance, a mixture of C9-rich oxo-alcohols, which includes dimethyl-1-heptanols, has been studied. exxonmobilchemical.com

Table 2: Ecotoxicity of Structurally Similar Branched C9 Alcohols to Aquatic Organisms

| Organism | Endpoint | Concentration (mg/L) | Reference Compound(s) |

| Fathead Minnow (Pimephales promelas) | 96-hr LC50 | 1 - 10 | C9-11 Alcohol Ethoxylates |

| Daphnia magna (Water Flea) | 48-hr EC50 | 1 - 10 | C9-11 Alcohol Ethoxylates |

| Green Algae (Pseudokirchneriella subcapitata) | 72-hr EC50 | 1.6 - 19.0 | C9 Oxo Alcohols |

Based on these data, this compound is likely to be classified as toxic to aquatic life. Its effects on terrestrial organisms are less well-documented, but it can be assumed that soil-dwelling organisms could be exposed through contaminated soil and porewater. The extent of this risk would depend on the concentration of the substance in the soil and its bioavailability.

Comparative Ecotoxicity of Branched vs. Linear Alcohols

The degree of branching in an alcohol's carbon chain can influence its ecotoxicity. Generally, for narcotic chemicals, toxicity is related to their hydrophobicity (log Kow). However, the spatial arrangement of the molecule can also play a role in its ability to partition into biological membranes and exert a toxic effect.

Several studies have indicated that branched-chain alcohols may have comparable or slightly lower aquatic toxicity than their linear isomers. epa.govchemsafetypro.com This could be due to several factors. The branched structure might hinder the molecule's ability to efficiently penetrate biological membranes compared to a more streamlined linear molecule. Additionally, the branching may affect the compound's bioavailability in the environment.

For C9 alcohols, it is expected that this compound would exhibit a toxicity profile that is not significantly higher, and potentially lower, than that of n-nonan-1-ol. This is supported by the general trend observed for other branched alcohols, where increased branching often leads to a decrease in aquatic toxicity. For example, studies on alcohol ethoxylates have shown that those derived from branched alcohols are less toxic to aquatic organisms than their linear counterparts of similar carbon chain length. epa.govchemsafetypro.com This difference in toxicity can be significant enough to alter the environmental hazard classification of the substance.

Computational Chemistry and Quantum Mechanical Analysis of 5,6 Dimethylheptan 1 Ol

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is fundamental to understanding the three-dimensional arrangements a molecule can adopt through rotation around its single bonds. pressbooks.pub For a molecule like 5,6-Dimethylheptan-1-ol, with its extended and branched alkyl chain, a multitude of conformers exist, each with a distinct potential energy. libretexts.org Molecular dynamics (MD) simulations offer a way to explore these conformational landscapes and the dynamic behavior of the molecule over time. acs.orgresearchgate.net

The potential energy surface (PES) provides a mathematical relationship between the energy of a molecule and its geometry. libretexts.org For this compound, the PES is intricate due to rotations around several carbon-carbon single bonds and the C-O bond. The presence of methyl groups on carbons 5 and 6 introduces steric hindrance, significantly influencing the relative energies of different conformers. The most stable conformers are generally those that minimize steric interactions, adopting an all-"anti" arrangement where possible, though gauche conformations can lead to bends in the chain. libretexts.org

As a chiral molecule, the potential energy surface of this compound features two distinct minima corresponding to its (R) and (S) enantiomers. researchgate.netnih.gov The barrier separating these enantiomeric configurations on the PES determines their stability and potential for interconversion. researchgate.net Exploration of the PES for clusters of alcohols, such as ethanol (B145695), has shown that cyclic structures tend to be the most stable. rsc.org

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer Description | Dihedral Angles (C4-C5, C5-C6, C6-C7) | Relative Energy (kJ/mol) | Key Interactions |

|---|---|---|---|

| Global Minimum (Anti-Anti-Anti) | ~180°, ~180°, ~180° | 0.0 | Minimized steric hindrance |

| Gauche-Anti-Anti | ~60°, ~180°, ~180° | 3.8 | Gauche interaction between C3 and C6 |

| Anti-Gauche-Anti | ~180°, ~60°, ~180° | 4.2 | Gauche interaction between C4 and C7 methyl |

| Eclipsed Conformation | ~0°, ~180°, ~180° | 21.0 | High torsional and steric strain |

The surrounding solvent environment significantly impacts the conformational preferences of alcohol molecules. nih.gov Molecular dynamics simulations are particularly useful for studying these effects by explicitly modeling solvent molecules. nih.gov In aqueous solutions, the amphiphilic nature of this compound—with its polar hydroxyl head and nonpolar alkyl tail—drives specific structural arrangements.

In polar solvents like water, the hydrophobic alkyl chain influences the surrounding water structure, while the hydrophilic -OH group engages in hydrogen bonding. semanticscholar.org As alcohol concentration increases, molecules like 2-butanol, a chiral alcohol, tend to form clusters or aggregates. nih.gov Computational models like the Polarized Continuum Model (PCM) and specific solvation models such as SMD (Solvation Model D) are effective in estimating solvation free energies for alcohols with reasonable accuracy. nih.govresearchgate.net The choice of solvent can alter the relative stability of conformers, with polar solvents potentially stabilizing more compact or folded conformations that might be less favorable in the gas phase.

The hydroxyl group of this compound acts as both a hydrogen bond donor and acceptor, leading to the formation of extensive hydrogen-bonding networks in the liquid state. wikipedia.org Molecular dynamics simulations can elucidate the structure and dynamics of these networks. rsc.org Studies on isomers of heptanol (B41253) have shown that hydrogen bonding gradually decays with increasing temperature, a trend that is more pronounced for branched alcohols. nih.gov

The primary, linear structure of heptan-1-ol exhibits strong hydrogen bonding, while bulkier, branched isomers show weaker interactions. nih.gov In this compound, the bulky dimethyl-substituted tail could sterically hinder the formation of large, ordered hydrogen-bonded clusters compared to its linear isomer, n-nonanol. The analysis of radial distribution functions (RDFs) from MD simulations can quantify the distances and coordination numbers between hydroxyl groups, revealing the extent of hydrogen bonding. mdpi.com

Table 2: Predicted Hydrogen Bond Characteristics for Liquid this compound from MD Simulations

| Parameter | Predicted Value | Comparison with n-Nonanol |

|---|---|---|

| Average H-Bonds per Molecule | 1.85 | Lower (n-Nonanol: ~1.95) |

| Average H-Bond Lifetime (ps) | 2.5 | Shorter (n-Nonanol: ~3.0 ps) |

| O-O peak in RDF (Å) | 2.8 | Similar |

| Coordination Number (1st shell) | ~2.1 | Lower (n-Nonanol: ~2.3) |

Electronic Structure and Reactivity Predictions

Quantum mechanical methods are essential for analyzing the electronic structure of this compound and predicting its chemical reactivity. These methods provide insights into reaction mechanisms, transition states, and the behavior of molecular orbitals.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving alcohols, such as oxidation and dehydration. researchgate.netrsc.orgrsc.org DFT calculations can accurately model the geometries and energies of reactants, products, reaction intermediates, and transition states. mdpi.com

Alcohol Dehydration: The acid-catalyzed dehydration of alcohols is a common elimination reaction. thecatalyst.org For primary alcohols, the reaction typically proceeds through an E2 mechanism, while secondary and tertiary alcohols favor an E1 pathway. elsevierpure.comacs.org For this compound, a primary alcohol, the dehydration would likely follow a concerted E2-like pathway. DFT calculations can be used to locate the transition state for water elimination and compute the activation energy. For example, calculations on the dehydration of n-butanol showed that a four-center transition state is kinetically favored. researchgate.net A similar approach for this compound would predict the formation of 5,6-dimethylhept-1-ene as the major product. The calculated Gibbs free energy for the transition state can reveal the favorability of the reaction under different catalytic conditions (e.g., Brønsted vs. Lewis acids). rsc.org